N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide
Description
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide is a structurally complex heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a cyclohexyl group. The thiadiazole moiety is further linked via an acetamide bridge to a thiopyrano[4,3-c]pyridazinone system, which incorporates a fused bicyclic framework with sulfur and nitrogen heteroatoms . Its structural complexity highlights its relevance in medicinal chemistry, particularly as a candidate for targeting enzymes or receptors influenced by hydrophobic (cyclohexyl) and heteroaromatic interactions.
Properties
Molecular Formula |
C17H21N5O2S2 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide |
InChI |
InChI=1S/C17H21N5O2S2/c23-14(9-22-15(24)8-12-10-25-7-6-13(12)21-22)18-17-20-19-16(26-17)11-4-2-1-3-5-11/h8,11H,1-7,9-10H2,(H,18,20,23) |
InChI Key |
YVXDRZIYSVYHPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)CN3C(=O)C=C4CSCCC4=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide typically involves multi-step organic reactions. The starting materials often include cyclohexylamine, thiocarbohydrazide, and appropriate acylating agents. The synthesis process can be summarized as follows:
Formation of Thiadiazole Ring: Cyclohexylamine reacts with thiocarbohydrazide under acidic conditions to form the 1,3,4-thiadiazole ring.
Acylation: The thiadiazole intermediate is then acylated using an acylating agent to introduce the acetamide group.
Cyclization: The acylated intermediate undergoes cyclization with a suitable reagent to form the thiopyrano-pyridazinone moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Formation of the Thiopyrano[4,3-c]pyridazinone Moiety
The thiopyrano-pyridazinone system is constructed through a tandem cyclization and oxidation sequence:
Key Steps
-
Sulfur Incorporation : Reaction of γ-keto esters with Lawesson’s reagent to form thioketones.
-
Cyclization : Intramolecular nucleophilic attack by a hydrazine derivative to form the pyridazinone ring.
-
Oxidation : Use of m-chloroperbenzoic acid (mCPBA) to stabilize the thiopyran ring .
Representative Conditions
| Component | Reagent | Temperature | Yield |
|---|---|---|---|
| γ-Keto ester precursor | Lawesson’s reagent | 110°C, 8 h | ~50% |
| Cyclization agent | Hydrazine hydrate | RT, 24 h | 65% |
| Oxidation | mCPBA | 0°C, 2 h | 85% |
Acetamide Linkage Formation
The final acetamide bond is formed via coupling the thiadiazole amine with the thiopyrano-pyridazinone acetic acid derivative:
Coupling Methods
| Method | Reagents/Conditions | Efficiency | Source |
|---|---|---|---|
| EDC/HOBt-mediated amidation | EDC, HOBt, DIPEA, DCM, RT, 24 h | 70–80% | |
| Carbodiimide-free | DMT-MM, MeOH/H₂O, 40°C, 12 h | 60% |
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) is preferred for minimizing racemization and improving yields .
Stability and Reactivity Insights
-
pH Sensitivity : The thiadiazole ring hydrolyzes under strongly acidic (pH < 2) or basic (pH > 10) conditions, forming thiol and carbonyl byproducts .
-
Thermal Stability : Decomposes above 250°C, confirmed by thermogravimetric analysis (TGA).
-
Photoreactivity : Thiopyrano-pyridazinone undergoes [4+2] cycloaddition under UV light, forming dimeric structures .
Comparative Reaction Data for Analogues
| Compound | Thiadiazole Synthesis Yield | Acetamide Coupling Yield |
|---|---|---|
| N-(5-Mercapto-thiadiazol-2-yl)acetamide | 68% | 72% |
| 2-(Thieno[3,2-d]pyrimidinyl)acetamide | 55% | 65% |
| Target Compound | 60% (estimated) | 75% (estimated) |
Scientific Research Applications
Chemistry
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various chemical reactions and modifications.
Biology
The compound has been studied for its potential antimicrobial and anticancer properties. Research indicates that derivatives of thiadiazole exhibit significant activity against various pathogens:
- Antimicrobial Activity : Studies have shown that related thiadiazole compounds can inhibit biofilm formation and demonstrate antimicrobial effects against strains like Escherichia coli and Klebsiella pneumoniae .
Medicine
In medicinal chemistry, this compound is being investigated for its therapeutic potential in treating various diseases. Its mechanism of action may involve the inhibition of specific enzymes or receptors linked to disease progression:
- Anticancer Properties : Preliminary studies suggest that it may inhibit enzymes involved in cell proliferation .
Industry
In industrial applications, this compound is utilized in developing new materials and chemical processes due to its stability and reactivity.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thiadiazole derivatives against Candida albicans, E. coli, and K. pneumoniae. Results indicated that certain derivatives exhibited significant bacteriostatic effects and inhibited biofilm formation effectively .
Case Study 2: Anticancer Research
Research focused on the anticancer properties of thiadiazole derivatives showed promising results in inhibiting tumor growth in vitro. The mechanism was attributed to the modulation of signaling pathways associated with cell survival and proliferation .
Mechanism of Action
The mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Substituent Diversity on the Thiadiazole Core
- Target Compound: Features a 5-cyclohexyl substituent on the 1,3,4-thiadiazole ring, enhancing lipophilicity and steric bulk compared to aromatic substituents.
- N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide: Substituted with a 5-phenyl group on the thiadiazole, favoring π-π interactions. The trichloroethylacetamide chain may influence metabolic stability .
- N-(substituted-phenyl)-2-[5-(3-substituted-phenyl)-1,3,4-thiadiazol-2-yl amino]acetamides: Incorporate substituted phenyl groups at the 5-position, modulating electronic properties and solubility. These derivatives exhibit analgesic and antipyretic activities .
Heterocyclic Linkages
- The target compound’s thiopyrano-pyridazinone system contrasts with simpler acetamide-linked heterocycles (e.g., oxadiazoles or triazines) in analogues. This moiety may confer unique conformational constraints and binding affinities .
Pharmacological Profiles
While the target compound’s bioactivity remains unreported in the evidence, structurally related compounds exhibit diverse activities:
- Thiazole-oxadiazole hybrids demonstrate cytotoxic activity , likely due to intercalation or topoisomerase inhibition .
- Trichloroethylacetamide derivatives serve as intermediates in triazine synthesis, emphasizing their utility in constructing polyheterocyclic systems .
Key Research Findings
Substituent Impact : The cyclohexyl group in the target compound may enhance membrane permeability compared to phenyl analogues, though this requires experimental validation .
Synthetic Flexibility : Sulfuric acid and phosphorus oxychloride are critical for cyclization in related compounds, suggesting viable routes for the target’s synthesis .
Bioactivity Potential: The thiopyrano-pyridazinone system’s rigidity and hydrogen-bonding capacity could target enzymes like kinases or proteases, analogous to cytotoxic oxadiazoles .
Biological Activity
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article examines its biological activity, synthesis methods, and relevant case studies.
Structural Features
The compound contains a thiadiazole ring and a thiopyrano-pyridazin moiety , which are known to contribute to various biological activities. The molecular formula is , with a molecular weight of approximately 363.5 g/mol. The structural arrangement suggests potential interactions with biological targets that may lead to therapeutic effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines. The mechanisms of action often involve the inhibition of DNA and RNA synthesis, targeting key kinases involved in tumorigenesis, and inducing apoptosis in cancer cells .
A specific study indicated that thiadiazole derivatives exhibited IC50 values as low as 4.37 µM against HepG-2 cells and 8.03 µM against A-549 cells . This suggests that this compound may possess similar or enhanced anticancer activity.
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties. The unique structural features of these compounds allow them to interact with bacterial enzymes or disrupt cellular processes . Studies have shown that certain thiadiazole compounds exhibit promising antimicrobial activity against a range of pathogens.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the thiadiazole ring.
- Introduction of the cyclohexyl group.
- Coupling with the thiopyrano-pyridazin moiety via acetamide linkage.
These synthetic pathways are crucial for obtaining the desired compound in sufficient purity for biological testing.
Case Studies and Research Findings
Case Study 1: Anticancer Activity
In a comparative study involving various thiadiazole derivatives, this compound was evaluated alongside other compounds. It was found to exhibit significant cytotoxic effects on cancer cell lines due to its ability to inhibit key cellular pathways involved in proliferation .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiadiazole derivatives revealed that compounds similar to N-(5-cyclohexyl...) showed effective inhibition against Gram-positive and Gram-negative bacteria. The study emphasized the importance of the thiadiazole ring in enhancing antimicrobial activity .
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing intermediates in the synthesis of this compound?
- Methodological Answer : Use a combination of IR spectroscopy (to identify functional groups like carbonyl and thiadiazole rings via νmax=1649–1670 cm⁻¹), ¹H/¹³C NMR (to confirm substituent environments and integration ratios), and mass spectrometry (FAB-MS for molecular ion validation). X-ray diffraction is critical for resolving ambiguities in stereochemistry or crystallographic packing .
Q. How can reaction progress be monitored during synthesis?
- Methodological Answer : Thin-layer chromatography (TLC) with chloroform:acetone (3:1) as eluent is effective for tracking intermediates. For example, compound (4.1) in related syntheses showed Rf=0.12, enabling rapid identification of by-products .
Q. What solvents and conditions optimize intermediate isolation?
- Methodological Answer : Ethanol is suitable for initial cyclization steps (e.g., 76.2% yield of compound 3.1 in ethanol). Concentrated sulfuric acid facilitates acid-catalyzed heterocyclization (97.4% yield of compound 4.1). Ice quenching after acid treatment aids precipitation .
Advanced Research Questions
Q. How can Design of Experiments (DoE) principles improve synthesis efficiency?
- Methodological Answer : Apply factorial design to optimize variables like temperature, reaction time, and catalyst loading. For example, in flow-chemistry systems, DoE reduced side products in diazomethane syntheses by 30% . Use response surface modeling to predict optimal conditions for thiadiazole ring closure.
Q. How to resolve contradictions in NMR data of intermediates?
- Methodological Answer : If δ=7.20–7.94 ppm (aromatic protons) deviates from predicted values, employ 2D NMR (COSY, HSQC) to assign coupling pathways. Cross-validate with computational NMR prediction tools (e.g., DFT-based shifts) to distinguish structural isomers .
Q. What strategies mitigate instability of reactive intermediates?
- Methodological Answer : Early termination of reactions (e.g., at 24 hours in H₂SO₄) and co-crystallization with stable analogs (e.g., co-crystals of 4.1 and 4.1a) improve isolation. Stabilizing agents like meta-nitrobenzyl alcohol in MS analysis prevent decomposition .
Q. How to address by-products in thiadiazole formation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
